Home > Products > Screening Compounds P123392 > Cinacalcet hydrochloride
Cinacalcet hydrochloride - 364782-34-3

Cinacalcet hydrochloride

Catalog Number: EVT-264895
CAS Number: 364782-34-3
Molecular Formula: C22H23ClF3N
Molecular Weight: 393.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cinacalcet hydrochloride is a white to off-white crystalline powder. [] It acts as a calcimimetic agent, meaning it mimics the effects of calcium in the body. [, , ] In scientific research, Cinacalcet hydrochloride serves as a valuable tool for investigating calcium-sensing receptor (CaSR) function and related physiological processes. [, ] It is also employed in studies exploring novel therapeutic approaches for various diseases associated with calcium homeostasis. [, , ]

(R)-1-(1-Naphthyl)ethylamine

  • Compound Description: (R)-1-(1-Naphthyl)ethylamine is a chiral primary amine. It serves as a key starting material in many Cinacalcet Hydrochloride synthesis routes. [, , , , ]
  • Relevance: This compound forms the core structure of Cinacalcet Hydrochloride. The alkylation of (R)-1-(1-Naphthyl)ethylamine with a 3-(3-(trifluoromethyl)phenyl)propyl derivative leads to the formation of Cinacalcet. [, , ]

3-(3-(Trifluoromethyl)phenyl)propyl Ester

  • Compound Description: This compound is an ester derivative containing a trifluoromethylphenyl group. It's a crucial intermediate in several Cinacalcet Hydrochloride synthesis processes. []
  • Relevance: Reacting this ester with (R)-1-(1-Naphthyl)ethylamine in the presence of a base and solvent is a key step in synthesizing Cinacalcet Hydrochloride. []

(+)-R-1-(1-Naphthyl)ethylamine

  • Compound Description: This compound is the enantiomer of (R)-1-(1-Naphthyl)ethylamine. It's listed as a potential impurity in Cinacalcet Hydrochloride API and formulations. []
  • Relevance: As an enantiomer, (+)-R-1-(1-Naphthyl)ethylamine might exhibit different pharmacological activity compared to Cinacalcet Hydrochloride. Controlling its presence is critical for the drug's safety and efficacy. []

Regioisomer of Cinacalcet Hydrochloride

  • Relevance: Being a regioisomer suggests a structural difference in the position of the functional groups compared to Cinacalcet Hydrochloride. This difference might alter its pharmacological properties. []

Diastereomer Isomer-1 of Cinacalcet Hydrochloride

  • Compound Description: This compound is identified as a diastereomer of Cinacalcet Hydrochloride, indicating a different spatial arrangement of atoms. It's found as a potential impurity. []
  • Relevance: Due to the different three-dimensional structures, this diastereomer could exhibit different pharmacokinetic and pharmacodynamic properties compared to Cinacalcet Hydrochloride. []

Diastereomer Isomer-2 of Cinacalcet Hydrochloride

  • Compound Description: Similar to Diastereomer Isomer-1, this compound is another diastereomer of Cinacalcet Hydrochloride, observed as a potential impurity. []
  • Relevance: As a diastereomer, its spatial arrangement differs from Cinacalcet Hydrochloride, potentially leading to altered pharmacological activity. []

3-(Trifluoromethyl) cinnamaldehyde (TFMCA)

  • Compound Description: This compound is an aldehyde derivative with a trifluoromethyl group. It's identified as a potential impurity in Cinacalcet Hydrochloride drug substance. []
  • Relevance: The presence of TFMCA in Cinacalcet Hydrochloride needs to be controlled to ensure the drug's safety and efficacy. Its formation during the synthesis process should be minimized. []

3-(Trifluoromethyl) phenyl propionaldehyde

  • Compound Description: An aldehyde compound utilized in the synthesis of Cinacalcet Hydrochloride. []
  • Relevance: This compound reacts with (R)-1-(1-Naphthyl)ethylamine through a condensation reduction reaction to yield Cinacalcet Hydrochloride. []

(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(trifluoromethyl)phenyl)propanamide

  • Compound Description: This compound is an amide derivative and a key intermediate in the synthesis of Cinacalcet Hydrochloride. []
  • Relevance: This intermediate is produced by the condensation of m-trifluoromethylbenzoic acid and R-(1) naphthylethylamine. Further catalytic reduction of this compound leads to the formation of Cinacalcet. []

m-trifluoromethylbenzoic acid

  • Compound Description: This carboxylic acid is a precursor in the synthesis of Cinacalcet Hydrochloride. []
  • Relevance: It is used to synthesize (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(trifluoromethyl)phenyl)propanamide which is then further converted to Cinacalcet Hydrochloride. []

N-(1-(1-naphthyl)ethyl)-3-(3-(trifluoromethyl)phenyl-2-propenyl-1-amine hydrochloride

  • Compound Description: This compound is a hydrochloride salt and an intermediate in the synthesis of Cinacalcet Hydrochloride. []
  • Relevance: Reduction of this compound results in the formation of Cinacalcet Hydrochloride. This intermediate highlights a different synthetic strategy for producing the final drug molecule. []

Cinacalcet Carboxylate Salt

  • Compound Description: This general term refers to salts of Cinacalcet where the counterion is a carboxylate group (e.g., acetate). []
  • Relevance: While not a specific compound, this category indicates exploration of different salt forms of Cinacalcet, which might offer advantages in terms of solubility, stability, or other pharmaceutical properties compared to Cinacalcet Hydrochloride. []

Cinacalcet Acetate

  • Compound Description: This specific carboxylate salt of Cinacalcet is mentioned as a potential alternative to Cinacalcet Hydrochloride. []
  • Relevance: This alternative salt form might provide benefits in terms of formulation or pharmacokinetic properties compared to the hydrochloride salt. []
Overview

Cinacalcet hydrochloride is a pharmaceutical compound primarily used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and for managing hypercalcemia in patients with parathyroid carcinoma. It acts as a calcimimetic agent, enhancing the sensitivity of calcium-sensing receptors to extracellular calcium, which leads to decreased parathyroid hormone secretion.

Source

Cinacalcet hydrochloride is synthesized through various chemical processes that involve the reaction of specific organic compounds. The key starting materials include 3-trifluoromethylphenyl propionic acid and R-(+)-1-(1-naphthyl)ethylamine.

Classification

Cinacalcet hydrochloride is classified as a calcimimetic agent, which is a type of medication that mimics the action of calcium on tissues, particularly in regulating parathyroid hormone levels.

Synthesis Analysis

Methods and Technical Details

The synthesis of cinacalcet hydrochloride can be accomplished through several methods, with one prominent approach involving the condensation of 3-trifluoromethylphenyl propionic acid with R-(+)-1-(1-naphthyl)ethylamine to form an amide intermediate. This intermediate is then reduced to yield cinacalcet hydrochloride.

  1. Key Steps:
    • Condensation: The initial step involves the reaction of 3-trifluoromethylphenyl propionic acid with R-(+)-1-(1-naphthyl)ethylamine to form an amide.
    • Reduction: The amide is subsequently reduced using sodium borohydride or other reducing agents to form cinacalcet hydrochloride .
  2. One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that streamline the process, allowing for higher yields and purity levels by minimizing intermediate isolation .
Molecular Structure Analysis

Structure and Data

Cinacalcet hydrochloride has a complex molecular structure characterized by several functional groups:

  • Chemical Formula: C_22H_24F_3N
  • Molecular Weight: 403.43 g/mol

The structure features a naphthalene ring connected to an ethyl group, which is further linked to a trifluoromethylphenyl moiety through a propionic acid chain. This arrangement is crucial for its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

The primary reactions involved in the synthesis of cinacalcet hydrochloride include:

  • Formation of Amide: The reaction between 3-trifluoromethylphenyl propionic acid and R-(+)-1-(1-naphthyl)ethylamine produces an amide intermediate.
  • Reduction Reactions: Sodium borohydride or other reducing agents are employed to convert the amide into cinacalcet hydrochloride, often requiring careful control of temperature and pH to optimize yield .
Mechanism of Action

Process and Data

Cinacalcet hydrochloride functions by modulating the calcium-sensing receptors located on parathyroid cells. By increasing the sensitivity of these receptors to circulating calcium levels, cinacalcet effectively reduces parathyroid hormone secretion. This mechanism is particularly beneficial in conditions where elevated parathyroid hormone levels contribute to metabolic bone disease.

  • Biological Impact: The drug's action leads to decreased serum calcium levels, which is essential for managing conditions like secondary hyperparathyroidism .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cinacalcet hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.
  • Melting Point: Approximately 150 °C.

These properties are critical for its formulation as a pharmaceutical product, influencing its bioavailability and stability .

Applications

Scientific Uses

Cinacalcet hydrochloride is primarily utilized in clinical settings for:

  • Management of Secondary Hyperparathyroidism: Particularly in patients undergoing dialysis for chronic kidney disease.
  • Treatment of Hypercalcemia: In patients with parathyroid carcinoma where traditional therapies may not be effective.

Additionally, ongoing research explores its potential applications in other disorders related to calcium metabolism, highlighting its significance in endocrinology and nephrology .

Introduction to Calcimimetic Therapeutics

Historical Development of Calcimimetics

The term "calcimimetic" was coined in the 1990s by Nemeth et al., drawing analogy from "sympathomimetics" to describe compounds that mimic extracellular calcium's effects on the calcium-sensing receptor (CaSR). This conceptual framework emerged as researchers sought pharmacological agents capable of modulating parathyroid hormone (PTH) secretion without inducing hypercalcemia. Early work identified two distinct pharmacological classes:

  • Type I Calcimimetics: Inorganic/organic cations (e.g., Ca²⁺, Mg²⁺, Gd³⁺) acting as direct agonists at the CaSR, independent of extracellular calcium concentration.
  • Type II Calcimimetics: Small organic molecules (e.g., NPS R-467, NPS R-568) functioning as positive allosteric modulators, enhancing CaSR sensitivity to extracellular calcium [1] [7].

Cinacalcet hydrochloride emerged as the first clinically approved Type II calcimimetic following systematic screening of phenylalkylamine derivatives. Its stereoselective action—specifically the R-enantiomer—demonstrated superior potency in suppressing PTH secretion in bovine parathyroid cell cultures, paving the way for clinical development [4]. FDA approval in 2004 marked a paradigm shift in managing secondary hyperparathyroidism (SHPT) in chronic kidney disease (CKD) and hypercalcemia in parathyroid carcinoma.

Table 1: Evolution of Calcimimetic Agents

GenerationRepresentative CompoundsMechanistic ClassKey Characteristics
FirstNPS R-568Type II (Allosteric modulator)Proof-of-concept molecule; limited clinical utility
First ClinicalCinacalcet HClType II (Allosteric modulator)Oral bioavailability; approved for SHPT/parathyroid carcinoma
SecondEtelcalcetideType II (Allosteric modulator)Intravenous administration; peptide-based
InvestigationalEvocalcetType II (Allosteric modulator)Reduced gastrointestinal side effects

Role of Calcium-Sensing Receptors (CaSR) in Mineral Homeostasis

The CaSR, a Class C G-protein-coupled receptor (GPCR), serves as the primary molecular sensor for extracellular ionized calcium (Ca²⁺). Its homodimeric structure features a large extracellular Venus flytrap (VFT) domain enabling ligand binding, a transmembrane domain, and an intracellular carboxyl terminus mediating signal transduction [2] [8]. Key physiological roles include:

  • Parathyroid Gland Regulation: High CaSR expression enables detection of minute serum calcium fluctuations. Receptor activation inhibits PTH secretion and gene transcription via Gq/11 and Gi/o protein coupling. This suppresses adenylate cyclase (reducing cAMP) and activates phospholipase C-β (PLC-β), generating inositol trisphosphate (IP₃) and diacylglycerol (DAG). Subsequent intracellular calcium release and protein kinase C (PKC) activation culminate in reduced PTH exocytosis [2] [5].
  • Renal Calcium Handling: In the thick ascending limb of Henle, CaSR activation diminishes paracellular calcium reabsorption independently of PTH, promoting calciuresis during hypercalcemia. It also regulates water transport by modulating aquaporin-2 trafficking [5] [8].
  • Non-Calcitropic Functions: Emerging roles include insulin secretion modulation (pancreatic β-cells), nutrient sensing (gastrointestinal tract), and airway inflammation regulation (lung) [8].

Table 2: CaSR Signaling Pathways in Key Tissues

TissueG-Protein CouplingDownstream EffectorsPhysiological Outcome
ParathyroidGq/11, Gi/o↓ cAMP, ↑ IP₃/DAG, ↑ PKC↓ PTH secretion & synthesis
Renal TALGq/11↑ PLC, ↓ cAMP↓ Calcium reabsorption
Bone (Osteoblasts)Gq/11, Gs↑ MAPK, ↑ PKARegulation of differentiation
Pancreatic β-cellsGq/11↑ PLC, ↑ Cytosolic Ca²⁺Modulated insulin secretion

Pathophysiological Basis for Cinacalcet Hydrochloride in Parathyroid Disorders

Parathyroid dysfunction in CKD exemplifies CaSR dysregulation. Key pathophysiological elements include:

  • Receptor Downregulation: Sustained hyperphosphatemia, hypocalcemia, and reduced 1,25-dihydroxyvitamin D in CKD decrease CaSR and vitamin D receptor (VDR) expression in parathyroid cells. This diminishes sensitivity to extracellular calcium, enabling uncontrolled PTH secretion [3] [6].
  • Parathyroid Hyperplasia Progression: Diffuse hyperplasia evolves into monoclonal nodular hyperplasia as CKD advances. Nodules >500 mm³ exhibit severe reductions in CaSR/VDR density (>50%), rendering them resistant to conventional vitamin D therapy. Ultrasonography reveals these glands as hypoechoic, well-vascularized structures [3] [6] [10].
  • PTH-Driven Toxicity: Excess PTH accelerates bone resorption (renal osteodystrophy) and promotes vascular calcification via elevated calcium-phosphorus product (Ca × P), increasing cardiovascular mortality [10].

Cinacalcet hydrochloride addresses this pathophysiology by:

  • Restoring Calcium Sensitivity: As a positive allosteric modulator, it binds transmembrane domains of the CaSR, lowering the EC₅₀ for extracellular calcium activation. This enhances suppression of PTH secretion despite receptor downregulation [1] [7].
  • Attenuating Gland Hyperplasia: Experimental models demonstrate cinacalcet reduces parathyroid cell proliferation. In 5/6 nephrectomized rats, cinacalcet (5–10 mg/kg/day) significantly decreased proliferating cell nuclear antigen (PCNA)-positive cells and gland weight versus controls [9].
  • Improving Mineral Metrics: By directly targeting parathyroid CaSRs, cinacalcet lowers PTH without increasing intestinal calcium/phosphate absorption—a key limitation of vitamin D analogs [3] [7].

Properties

CAS Number

364782-34-3

Product Name

Cinacalcet hydrochloride

IUPAC Name

hydron;N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;chloride

Molecular Formula

C22H23ClF3N

Molecular Weight

393.9 g/mol

InChI

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m1./s1

InChI Key

QANQWUQOEJZMLL-PKLMIRHRSA-N

SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl

Synonyms

(αR)-α-Methyl-N-[3-[3-(trifluoromethyl)phenyl)propyl]-1-napthalenemethanamine Hydrochloride; (R)-N-(3-(3-(trifluoromethyl)phenyl)propyl)-1- -(1-napthyl)ethylamine Hydrochloride; Mimpara; Sensipar

Canonical SMILES

[H+].CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.[Cl-]

Isomeric SMILES

[H+].C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.